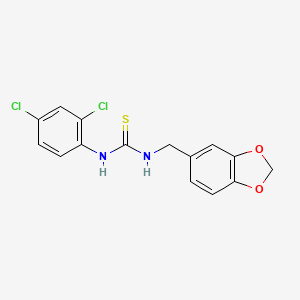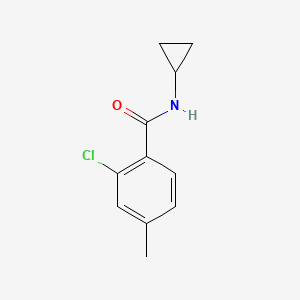
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)thiourea, commonly known as BMT-2, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMT-2 is a member of the thiourea family of compounds, which have been shown to exhibit a range of biological activities including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of BMT-2 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. BMT-2 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BMT-2 has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its antitumor and antiviral activity, BMT-2 has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BMT-2 for lab experiments is its potent and selective antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of BMT-2 is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on BMT-2. One area of interest is the development of more potent and selective analogs of BMT-2 that could be used as novel cancer therapeutics. Another area of interest is the investigation of the mechanisms underlying BMT-2's antiviral activity, which could lead to the development of new antiviral drugs. Finally, the neuroprotective effects of BMT-2 suggest that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
BMT-2 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenyl isothiocyanate with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This reaction yields the intermediate product, which can then be treated with ammonium thiocyanate to produce BMT-2.
Aplicaciones Científicas De Investigación
BMT-2 has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. BMT-2 has also been shown to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-10-2-3-12(11(17)6-10)19-15(22)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRBPCQYQMGULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(acetyloxy)-1-methyl-2-(4-morpholinylmethyl)-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B5004959.png)

![3,5-dichloro-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5004972.png)

![6-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5004981.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5004991.png)
![7-(3-chlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5005017.png)
![5-{2-[(4-tert-butylphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5005023.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzyl)piperazine](/img/structure/B5005031.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)
![N~1~-(tert-butyl)-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005067.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)
